2-Bromo-5-(methoxymethyl)thiazole
Description
2-Bromo-5-(methoxymethyl)thiazole is a brominated thiazole derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 5-position and a bromine atom at the 2-position of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, renowned for their versatility in medicinal chemistry and material science due to their electron-rich structure and ability to undergo diverse substitutions .
Properties
CAS No. |
687636-94-8 |
|---|---|
Molecular Formula |
C5H6BrNOS |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-bromo-5-(methoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H6BrNOS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3 |
InChI Key |
ZUPJLZIMMUBGDT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(S1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Thiazoles
Structural and Functional Group Analysis
The following table compares key structural features and molecular properties of 2-Bromo-5-(methoxymethyl)thiazole with analogous compounds:
*Calculated values based on structural analogs.
Key Observations :
- Reactivity : Bromine at the 2-position is a common electrophilic site for nucleophilic substitution. The electron-donating methoxymethyl group may slightly deactivate the thiazole ring compared to electron-withdrawing groups like carboxylic acid .
- Bioactivity: Amino-substituted analogs (e.g., 2-Amino-5-bromo-4-methylthiazole) exhibit enhanced hydrogen-bonding capacity, which is critical for interactions with biological targets .
This compound (Hypothetical Pathway):
Thiazole Core Formation : Condensation of thioamide derivatives with α-halo ketones or esters, a common method for thiazole synthesis .
Methoxymethyl Introduction : Post-formation functionalization via nucleophilic substitution or alkylation at the 5-position.
Bromination : Electrophilic bromination at the 2-position using reagents like NBS (N-bromosuccinimide) .
Comparison with Analogs :
Physicochemical Properties
*Estimated based on substituent effects.
Preparation Methods
Diazotization and Bromination
In a representative procedure, 2-amino-thiazole-5-carbaldehyde undergoes diazotization using tert-butyl nitrite (t-BuONO) in the presence of copper(II) bromide (CuBr₂) in acetonitrile at 25°C. The reaction proceeds via the generation of a diazonium intermediate, which is subsequently brominated to yield 2-bromo-5-formylthiazole.
Key Reaction Conditions
This method avoids the use of harsh brominating agents like molecular bromine (Br₂), enhancing safety and scalability. The regioselectivity of bromination at the 2-position is attributed to the directing effect of the amino group prior to its replacement.
Reduction of 2-Bromo-5-Formylthiazole to 2-Bromo-5-(Hydroxymethyl)Thiazole
The aldehyde group at the 5-position of 2-bromo-5-formylthiazole is reduced to a hydroxymethyl group, a critical precursor for methoxymethyl functionalization.
Sodium Borohydride-Mediated Reduction
Sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a primary alcohol without affecting the thiazole ring or bromine substituent.
Optimized Protocol
-
Reagents : NaBH₄ (2 equiv), MeOH (solvent)
-
Temperature : 0°C to room temperature
-
Reaction Time : 2 hours
The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.
Methylation of 2-Bromo-5-(Hydroxymethyl)Thiazole
The final step involves converting the hydroxymethyl group to a methoxymethyl moiety via nucleophilic substitution.
Williamson Ether Synthesis
Methyl iodide (MeI) serves as the methylating agent in the presence of a base such as potassium carbonate (K₂CO₃).
Representative Procedure
| Parameter | Value |
|---|---|
| Reagents | MeI (1.2 equiv), K₂CO₃ (2 equiv) |
| Solvent | DMF or acetone |
| Temperature | 60°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 75–80% (estimated) |
The base deprotonates the hydroxyl group, generating an alkoxide that displaces iodide from methyl iodide. The polar aprotic solvent (e.g., DMF) facilitates SN2 kinetics.
Alternative Pathways and Considerations
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling could introduce a methoxymethyl-containing boronic acid to a pre-brominated thiazole. However, the instability of methoxymethyl boronic acids and competing side reactions limit the practicality of this approach.
Challenges and Optimization Strategies
-
Regioselectivity in Bromination : Ensuring exclusive bromination at the 2-position requires careful control of reaction conditions, as competing halogenation at the 4- or 5-positions could occur under electrophilic substitution.
-
Stability of Intermediates : The hydroxymethyl intermediate is prone to oxidation, necessitating inert atmospheres and low-temperature processing.
-
Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating high-purity products, particularly after methylation .
Q & A
Q. What analytical challenges arise in distinguishing isomeric byproducts during synthesis?
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